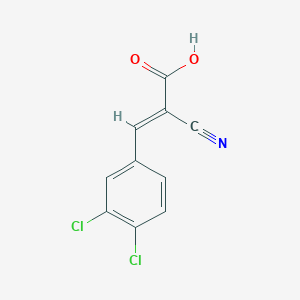

2-cyano-3-(3,4-dichlorophenyl)prop-2-enoic Acid

Description

BenchChem offers high-quality 2-cyano-3-(3,4-dichlorophenyl)prop-2-enoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-cyano-3-(3,4-dichlorophenyl)prop-2-enoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

37630-53-8 |

|---|---|

Molecular Formula |

C10H5Cl2NO2 |

Molecular Weight |

242.05 g/mol |

IUPAC Name |

(E)-2-cyano-3-(3,4-dichlorophenyl)prop-2-enoic acid |

InChI |

InChI=1S/C10H5Cl2NO2/c11-8-2-1-6(4-9(8)12)3-7(5-13)10(14)15/h1-4H,(H,14,15)/b7-3+ |

InChI Key |

YIHQQDWZQKQXQE-XVNBXDOJSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C(\C#N)/C(=O)O)Cl)Cl |

Canonical SMILES |

C1=CC(=C(C=C1C=C(C#N)C(=O)O)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

3,4-dichloro-alpha-cyanocinnamic acid mechanism of action

Technical Guide: Mechanism of Action of 3,4-Dichloro- -cyanocinnamic Acid

Executive Summary

3,4-Dichloro-

-

Primary Target: Mitochondrial Pyruvate Carrier (MPC1/MPC2 heterodimer).

-

Secondary Target: Monocarboxylate Transporters (MCT1, MCT4).

-

Therapeutic Context: Metabolic modulation in oncology (blocking the Warburg effect), metabolic diseases, and probing mitochondrial bioenergetics.

Chemical Structure & Reactivity Profile

The molecule consists of a cinnamic acid backbone modified with two key functional elements that define its biological activity:[1]

-

-Cyano Group (-CN): A strong electron-withdrawing group attached to the

-

3,4-Dichloro Substitution: The presence of chlorine atoms at the 3 and 4 positions of the phenyl ring serves two purposes:

-

Electronic Effect: Enhances the electrophilicity of the

-carbon via inductive electron withdrawal, increasing reactivity toward nucleophilic thiols. -

Lipophilic Effect: Increases the partition coefficient (LogP), facilitating rapid penetration of the mitochondrial inner membrane (MIM) to reach the MPC binding site.

-

Molecular Mechanism: The Michael Addition

The inhibition is driven by a specific chemical reaction between the inhibitor and the target protein.

-

Step 1: The inhibitor enters the mitochondrial intermembrane space or the cytosol.

-

Step 2: The electrophilic

-carbon of the inhibitor undergoes a nucleophilic attack by a deprotonated cysteine thiol (-S⁻) located within the substrate-binding channel of the transporter (e.g., Cys-289 in MPC). -

Step 3: A covalent thioether bond is formed, sterically occluding the channel and preventing pyruvate passage.

Note on Reversibility: Unlike irreversible inhibitors (e.g., N-ethylmaleimide),

-cyanocinnamate adducts are often reversible upon the addition of excess thiols (e.g.,-mercaptoethanol), confirming the Michael addition mechanism.

Biological Mechanism of Action[2][3]

Inhibition of Mitochondrial Pyruvate Carrier (MPC)

The MPC is the gatekeeper of mitochondrial metabolism, transporting cytosolic pyruvate into the matrix for oxidation.

-

Action: 3,4-Dichloro-

-cyanocinnamic acid binds to the MPC1/MPC2 complex in the inner mitochondrial membrane. -

Consequence:

-

Depletion of Matrix Pyruvate: Pyruvate Dehydrogenase (PDH) is starved of substrate.

-

TCA Cycle Stall: Acetyl-CoA production drops, reducing NADH/FADH2 output.

-

OXPHOS Reduction: Mitochondrial oxygen consumption rate (OCR) declines.

-

Metabolic Rewiring: Cells are forced to rely on glycolysis (increasing lactate production) or alternative fuels (glutamine, fatty acids) to survive.

-

Inhibition of Monocarboxylate Transporters (MCTs)

At higher concentrations, the compound inhibits MCT1 (ubiquitous) and MCT4 (hypoxia-induced), which transport lactate and ketone bodies.

-

Mechanism: Competitive or non-competitive inhibition (depending on specific isoform interaction) at the plasma membrane.

-

Effect: Prevents lactate efflux in glycolytic tumors (leading to intracellular acidification) or lactate uptake in oxidative cells.

Data Presentation: Comparative Potency & Effects

| Parameter | 3,4-Dichloro- | UK-5099 | |

| Primary Target | MPC (Mitochondrial Pyruvate Carrier) | MCT1 / MPC (lower potency) | MPC (High Potency) |

| Mechanism | Thiol-reversible Michael Addition | Competitive / Michael Addition | Irreversible/Slow-reversible Michael Addition |

| Membrane Permeability | High (due to 3,4-Cl lipophilicity) | Moderate | High |

| Key Kinetic Feature | Fast onset, potentially slower off-rate than CHC due to Cl-stabilization | Rapidly reversible | Very slow off-rate (quasi-irreversible) |

| Metabolic Outcome | Blocked Pyruvate Oxidation | Blocked Lactate Transport | Blocked Pyruvate Oxidation |

Experimental Protocols

Protocol A: Assessment of Mitochondrial Pyruvate Transport Inhibition

Validates the ability of the compound to block MPC function in isolated mitochondria.

Reagents:

-

Isolated rat liver or heart mitochondria.

-

Reaction buffer: 125 mM KCl, 20 mM HEPES (pH 7.4).

-

Substrate: [1-14C]Pyruvate.

-

Inhibitor: 3,4-Dichloro-

-cyanocinnamic acid (dissolved in DMSO).

Workflow:

-

Preparation: Suspend mitochondria (2 mg protein/mL) in reaction buffer on ice.

-

Inhibitor Incubation: Add inhibitor (0.1

M – 100 -

Transport Initiation: Add [1-14C]Pyruvate (1 mM final) and [3H]Sucrose (extramitochondrial volume marker).

-

Quenching: After 2 minutes, rapidly centrifuge (14,000 x g, 1 min) through a layer of silicone oil to separate mitochondria from supernatant.

-

Quantification: Lyse pellet in perchloric acid. Measure 14C and 3H radioactivity via liquid scintillation counting.

-

Calculation: Correct for extramitochondrial volume using sucrose. Calculate pyruvate uptake rates.

Protocol B: Respirometry Assay (Seahorse XF)

Measures the functional consequence of MPC inhibition on cellular respiration.

-

Seeding: Plate cells (e.g., HeLa, HepG2) in XF96 plates.

-

Media Switch: Replace media with unbuffered assay medium containing 10 mM Pyruvate (sole carbon source).

-

Basal Measurement: Measure Oxygen Consumption Rate (OCR) for 3 cycles.

-

Injection: Inject 3,4-Dichloro-

-cyanocinnamic acid (final conc. 1-50 -

Observation: A rapid decrease in OCR indicates blockade of pyruvate entry and subsequent TCA cycle stalling.

-

Control: Inject FCCP to check if respiration can be recovered (it should not be, if substrate is limited).

Visualization: Pathway & Mechanism

Figure 1: Mechanism of MPC Inhibition and Metabolic Shift

The following diagram illustrates the blockade of the Mitochondrial Pyruvate Carrier by 3,4-dichloro-

Caption: Schematic of MPC inhibition.[2] The inhibitor (Red) covalently modifies the MPC thiol group, blocking pyruvate entry. This forces the cell to divert cytosolic pyruvate to lactate (Warburg Effect).

References

-

Halestrap, A. P. (1975).[2] "The mitochondrial pyruvate carrier.[2] Kinetics and specificity for substrates and inhibitors."[2] Biochemical Journal, 148(1), 85–96.[2]

-

Halestrap, A. P. (1976). "The mechanism of the inhibition of the mitochondrial pyruvate transporter by alpha-cyanocinnamate derivatives." Biochemical Journal, 156(1), 181–183.

-

Schell, J. C., et al. (2014). "A role for the mitochondrial pyruvate carrier as a repressor of the Warburg effect and colon cancer cell growth." Molecular Cell, 56(3), 400-413.

-

Colen, C. B., et al. (2011).[3] "Metabolic remodeling of malignant gliomas for enhanced sensitization during radiotherapy: an in vitro study." Neoplasia, 13(7), 620–632.[3] (Discusses

-cyano derivatives in cancer).

Advanced Technical Guide: Alpha-Cyano-Cinnamic Acid Derivatives as MCT Inhibitors

The following technical guide is structured to provide an authoritative, deep-dive analysis of alpha-cyano-cinnamic acid (ACCA) derivatives as Monocarboxylate Transporter (MCT) inhibitors. It is designed for immediate application in medicinal chemistry and cancer metabolism research.

Executive Summary

Metabolic reprogramming, specifically the "Warburg Effect," drives the aggressive phenotype of many solid tumors. Central to this phenotype is the upregulation of Monocarboxylate Transporters (MCTs), particularly MCT1 (SLC16A1) and MCT4 (SLC16A3), which facilitate the proton-coupled efflux of lactate.

Alpha-cyano-4-hydroxycinnamic acid (CHC or

Mechanistic Principles

The Target: Proton-Linked Monocarboxylate Transport

MCTs operate via an alternating access mechanism. They co-transport one monocarboxylate anion (lactate, pyruvate) with one proton (

-

MCT1 (High Affinity):

for lactate -

MCT4 (Low Affinity):

for lactate

Mode of Inhibition

ACCA derivatives function primarily as competitive inhibitors of lactate transport.

-

Pharmacophore Mimicry: The carboxylic acid moiety of the inhibitor mimics the carboxylate of lactate/pyruvate, engaging the substrate-binding site (likely Arginine 143 in MCT1).

-

The

-Cyano Role: The electron-withdrawing cyano group at the alpha position increases the acidity of the carboxylic acid and provides a rigid steric handle that prevents transporter translocation, effectively "locking" the transporter in an outward-open conformation.

Chemical Space & Structure-Activity Relationship (SAR)

The transition from the tool compound CHC to potent drug candidates involves specific modifications to the phenyl ring.

The Scaffold Analysis

The core pharmacophore consists of:

-

Carboxylic Acid (Essential): Required for electrostatic interaction with the transporter pore. Esters are inactive prodrugs.

- -Cyano Group (Critical): Replacement with hydrogen or methyl groups abolishes activity. It creates a "vinylogous acid" character and steric block.

-

Phenyl Ring (Modifiable): The primary vector for optimization.

Key SAR Trends

Recent studies (e.g., N,N-dialkyl cyanocinnamic acids) have revealed critical optimization pathways:

| Region | Modification | Effect on Potency (MCT1) | Mechanistic Rationale |

| Para-Position | -OH (Parent) | Low ( | Weak hydrophobic interaction. |

| Para-Position | -Cl, -F | Moderate | Lipophilicity improves binding. |

| Para-Position | -N(R)2 (Dialkylamino) | High ( | Accesses a deep hydrophobic pocket; resonance donation stabilizes the conjugated system. |

| Ortho-Position | -OMe (Methoxy) | High (Dual MCT1/4) | Steric bulk restricts rotation, locking the active conformation. |

| Double Bond | Reduction | Inactive | Planarity is essential for binding site fit. |

Visualization: SAR & Synthesis Logic

The following diagram illustrates the synthetic assembly and the logic driving the SAR optimization from CHC to high-potency analogs.

Caption: Synthesis workflow via Knoevenagel condensation and SAR optimization zones for ACCA derivatives.

Experimental Protocols

Synthesis Protocol: Knoevenagel Condensation

This is the industry-standard method for generating ACCA libraries.

Reagents:

-

Substituted Benzaldehyde (1.0 eq)

-

Cyanoacetic acid (1.1 eq)

-

Ammonium Acetate (0.1 eq) or Piperidine (cat.)

-

Toluene or Ethanol (Solvent)

Step-by-Step Workflow:

-

Setup: In a round-bottom flask equipped with a Dean-Stark trap (if using toluene), dissolve the aldehyde and cyanoacetic acid in the solvent.

-

Catalysis: Add the catalyst (Ammonium Acetate/Piperidine).

-

Reflux: Heat to reflux (80–110°C) for 2–4 hours. Monitor consumption of aldehyde via TLC (Mobile phase: 20% EtOAc in Hexanes).

-

Workup:

-

Purification: Recrystallize from Ethanol/Water (9:1). Critical: Ensure removal of trace piperidine, as it can be cytotoxic in biological assays.

Biological Validation: [14C]-Lactate Transport Assay

This assay measures the direct inhibition of lactate flux, distinguishing transport inhibition from general metabolic toxicity.

Materials:

-

Cell Line: RBE4 (Rat Brain Endothelial, High MCT1) or MDA-MB-231 (Breast Cancer, High MCT4).

-

Tracer: L-[14C(U)]-Lactate (Specific Activity > 100 mCi/mmol).

-

Stop Buffer: Ice-cold PBS containing 100

M Phloretin (stops transport instantly).

Protocol:

-

Seeding: Plate cells in 24-well plates (100k cells/well) and grow to confluence.

-

Equilibration: Wash cells 2x with HEPES-buffered Krebs solution (pH 7.4). Incubate for 10 min at 37°C.

-

Uptake Phase:

-

Replace buffer with uptake solution containing [14C]-Lactate (0.5

Ci/mL) + Unlabeled Lactate (1 mM) + Test Compound (0.1 – 100 -

Incubate for exactly 60 seconds (initial rate conditions).

-

-

Termination: Rapidly aspirate uptake solution and wash 3x with Ice-Cold Stop Buffer .

-

Lysis & Quantification: Lyse cells with 0.1M NaOH (200

L). Transfer to scintillation vials, add fluid, and count (CPM). -

Analysis: Calculate % Inhibition relative to DMSO control. Plot log(concentration) vs. inhibition to determine

.

Therapeutic Context: The Metabolic Symbiosis

MCT inhibitors are not merely cytotoxic; they disrupt the metabolic cooperation within tumors.[2]

-

Hypoxic Cells: Glycolytic dependence.[3] They must export lactate via MCT4 to maintain intracellular pH (pHi). Blocking this kills them via acidosis.

-

Oxygenated Cells: Oxidative capacity. They import lactate via MCT1 to fuel the TCA cycle (sparing glucose for hypoxic cells). Blocking this forces them to consume glucose, starving the hypoxic core.

Visualization: The Lactate Shuttle Target

Caption: Disruption of the lactate shuttle. ACCA derivatives block MCT1/4, causing acidosis in hypoxic cells and starvation in oxidative cells.

Challenges & Future Directions

While ACCA derivatives are potent in vitro, clinical translation faces hurdles:

-

Metabolic Stability: The vinyl bond is susceptible to Michael addition by glutathione (GSH) in vivo.

-

Bioavailability: High plasma protein binding can reduce free drug concentration.

-

Isoform Selectivity: Developing pure MCT4 inhibitors remains a challenge, though essential for targeting hypoxic niches specifically without affecting MCT1-dependent healthy tissues (e.g., heart, muscle).

References

-

Halestrap, A. P. (1975). "The mitochondrial pyruvate carrier. Kinetics and specificity for substrates and inhibitors." Biochemical Journal. Link

-

Draoui, N., et al. (2013). "Synthesis and pharmacological evaluation of carboxycoumarins as a new class of monocarboxylate transporter inhibitors." Bioorganic & Medicinal Chemistry. Link

-

Nancolas, B., et al. (2016). "The anti-tumour agent AZD3965 inhibits monocarboxylate transporters 1 and 2." Cancer Metabolism. Link

-

Pérez-Escuredo, J., et al. (2016). "Monocarboxylate transporters in the brain and in cancer." Biochimica et Biophysica Acta. Link

-

Selleck Chemicals. "alpha-cyano-4-hydroxycinnamic acid Product Information." Link

-

MedChemExpress. "Protocol for MCT Inhibition Assays." Link

Sources

2-cyano-3-(3,4-dichlorophenyl)prop-2-enoic acid CAS 37630-53-8 properties

Topic: 2-Cyano-3-(3,4-dichlorophenyl)prop-2-enoic Acid (CAS 37630-53-8) Content Type: Technical Monograph & Application Guide

Targeting Metabolic Vulnerabilities via Monocarboxylate Transporter (MCT) Inhibition[1]

Executive Summary

2-Cyano-3-(3,4-dichlorophenyl)prop-2-enoic acid (CAS 37630-53-8), hereafter referred to as CDC-Cinnamate , is a specialized derivative of

In the context of drug development, CDC-Cinnamate is a critical tool compound for studying the Warburg Effect —the metabolic shift where cancer cells rely on aerobic glycolysis. By blocking lactate efflux, this compound induces intracellular acidification and metabolic catastrophe in glycolytic tumors. This guide details its physicochemical properties, synthesis, mechanism of action, and experimental protocols for metabolic assays.

Chemical Identity & Physicochemical Properties

CDC-Cinnamate is characterized by the presence of a cyano group at the

Table 1: Core Chemical Data

| Property | Specification |

| CAS Number | 37630-53-8 |

| IUPAC Name | (2E)-2-cyano-3-(3,4-dichlorophenyl)prop-2-enoic acid |

| Common Aliases | |

| Molecular Formula | C |

| Molecular Weight | 242.06 g/mol |

| Appearance | White to pale yellow crystalline powder |

| Solubility | Soluble in DMSO (>50 mM), Ethanol; Sparingly soluble in Water |

| pKa (Predicted) | ~2.5 – 3.0 (Highly acidic due to |

| Melting Point | 220–224 °C (Decomposes) |

Synthesis & Manufacturing

The synthesis of CDC-Cinnamate follows a classic Knoevenagel Condensation , a robust carbon-carbon bond-forming reaction. This protocol is favored for its high yield and atom economy.

Reaction Mechanism

The reaction involves the condensation of 3,4-dichlorobenzaldehyde with cyanoacetic acid in the presence of a catalytic base (piperidine or ammonium acetate). The base deprotonates the active methylene of cyanoacetic acid, which then attacks the aldehyde carbonyl. Dehydration follows, yielding the

DOT Diagram: Synthesis Pathway

Figure 1: Knoevenagel condensation pathway for the synthesis of CDC-Cinnamate.

Laboratory Synthesis Protocol

-

Reagents: Mix 10 mmol 3,4-dichlorobenzaldehyde and 10 mmol cyanoacetic acid in 20 mL ethanol.

-

Catalysis: Add 0.1 mL piperidine (catalyst).

-

Reflux: Heat the mixture to reflux (80°C) for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Workup: Cool to room temperature. The product usually precipitates.

-

Purification: Filter the solid. Wash with cold ethanol and 1M HCl (to remove base traces). Recrystallize from ethanol/water.

Biological Mechanism of Action

CDC-Cinnamate acts as a competitive inhibitor of proton-linked Monocarboxylate Transporters (MCTs).

The Warburg Effect & MCTs

Rapidly dividing tumor cells ferment glucose to lactate even in the presence of oxygen (Warburg Effect).[1] To prevent lethal intracellular acidification, they overexpress MCT1 (SLC16A1) and MCT4 (SLC16A3) to export lactate and protons into the tumor microenvironment.

Inhibition Logic

CDC-Cinnamate mimics the structure of lactate/pyruvate (a monocarboxylate backbone). It binds to the substrate translocation site of the MCT, locking the transporter in an inactive conformation.

-

Result: Intracellular lactate accumulates

pH drops

DOT Diagram: Mechanism of Action

Figure 2: Mechanism of metabolic disruption via MCT inhibition.

Experimental Protocols

Protocol A: Lactate Transport Inhibition Assay

Objective: Determine the IC

-

Cell Preparation: Use MCT1-expressing cells (e.g., RBE4 or MDA-MB-231). Seed at

cells/well in 24-well plates. -

Buffer: Krebs-Ringer buffer (pH 7.4).

-

Loading: Incubate cells with varying concentrations of CDC-Cinnamate (0.1

M – 100 -

Uptake Initiation: Add radiolabeled L-[

C]lactate (0.1 -

Termination: Rapidly wash 3x with ice-cold stop solution (buffer + 100

M phloretin). -

Analysis: Lyse cells in 0.1 N NaOH and measure radioactivity via liquid scintillation counting.

-

Calculation: Plot % uptake vs. log[Inhibitor] to derive IC

.

Protocol B: Cytotoxicity Assay (MCT-Dependent)

Objective: Validate "synthetic lethality" in hypoxic vs. normoxic conditions.

-

Setup: Plate tumor cells in duplicate 96-well plates.

-

Conditions: Incubate Plate A in Normoxia (21% O

) and Plate B in Hypoxia (1% O -

Treatment: Treat with CDC-Cinnamate (10-100

M) for 48 hours. -

Readout: Use MTT or CellTiter-Glo to measure viability.

-

Expected Result: Higher potency (lower IC

) is expected in hypoxia , where cells are strictly dependent on glycolysis and MCT-mediated lactate efflux.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood to avoid inhalation of dust.

-

Storage: Store at +4°C, desiccated. Protect from light.

-

Stability: Stable in solid form for >2 years. Solutions in DMSO should be aliquoted and stored at -20°C (stable for ~1 month).

References

-

Halestrap, A. P., & Price, N. T. (1999). The proton-linked monocarboxylate transporter (MCT) family: structure, function and regulation. Biochemical Journal, 343(2), 281-299. Link

-

Draoui, N., et al. (2013). Antitumor activity of 7-aminocarboxycoumarin derivatives, a new class of potent inhibitors of lactate influx and efflux. Journal of Medicinal Chemistry, 56(16), 6335-6343. (Describes SAR of carboxylate/cinnamate mimics). Link

-

Ovens, M. J., et al. (2010). AR-C155858 is a potent inhibitor of monocarboxylate transporters MCT1 and MCT2 that binds to an intracellular site involving transmembrane helices 7–10. Biochemical Journal, 425(3), 523-530. (Mechanistic context for MCT inhibition). Link

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 161863, 2-Cyano-3-(3,4-dichlorophenyl)acrylic acid. Link

Sources

Technical Guide: Cyanoacrylates as Covalent Inhibitors of Macrophage Migration Inhibitory Factor (MIF)

The following technical guide is structured to address the specific role of 2-cyano-3-arylacrylates (functionally referred to as cyanoacrylates in medicinal chemistry) as targeted covalent inhibitors of Macrophage Migration Inhibitory Factor (MIF).

Executive Summary

Macrophage Migration Inhibitory Factor (MIF) is a pleiotropic pro-inflammatory cytokine and an upstream regulator of innate immunity.[1][2] Unlike typical cytokines, MIF possesses a unique enzymatic active site—a tautomerase pocket—defined by an N-terminal Proline (Pro1) with an unusually depressed pKa (~5.6). This feature renders Pro1 highly nucleophilic at physiological pH, creating a "hotspot" for covalent drug design.

Cyanoacrylates (specifically 2-cyano-3-arylacrylates ) represent a potent class of small-molecule inhibitors that exploit this nucleophilicity. Unlike their alkyl-2-cyanoacrylate counterparts (used in tissue adhesives/super glues), these aryl-substituted derivatives do not undergo uncontrolled polymerization. Instead, they function as "Michael Acceptors," forming a specific covalent bond with Pro1. This guide details the mechanistic basis, Structure-Activity Relationship (SAR), and validation protocols for utilizing cyanoacrylate scaffolds to inhibit MIF.

Scientific Background: The Pro1 Singularity

To understand the efficacy of cyanoacrylates, one must first understand the target.

-

The Target: MIF is a trimeric protein. Its active site is located at the interface of monomers.[3]

-

The Nucleophile: The N-terminal Proline (Pro1) acts as a catalytic base for MIF's tautomerase activity (converting D-dopachrome to 5,6-dihydroxyindole-2-carboxylic acid).

-

The Anomaly: In most proteins, the N-terminal amine has a pKa ~9.0, making it protonated and non-nucleophilic at pH 7.4. In MIF, the hydrophobic environment depresses the Pro1 pKa to ~5.6, leaving a significant fraction as the unprotonated free base (

), ready to attack electrophiles.

Mechanism of Action: The Michael Addition

The "cyanoacrylate" inhibitors discussed here are chemically defined as

The Chemical Warhead

The inhibitor consists of three critical components:

-

The Warhead (Michael Acceptor): The

-unsaturated double bond. -

The Activator: The Cyano group (-CN) at the

-position. It is strongly electron-withdrawing, pulling electron density away from the -

The Recognition Element: The Aryl group at the

-position. This fits into the hydrophobic pocket of MIF, positioning the warhead and preventing non-specific polymerization (steric hindrance).

The Reaction Pathway

-

Binding: The inhibitor enters the MIF active site, guided by hydrophobic interactions with residues Lys32 and Ile64.

-

Nucleophilic Attack: The lone pair of the Pro1 nitrogen attacks the electrophilic

-carbon of the cyanoacrylate. -

Covalent Bond Formation: A stable covalent adduct is formed, permanently (or slowly reversibly) blocking the active site.

-

Functional Inhibition: Blockade of the tautomerase site allosterically disrupts the MIF-CD74 receptor interaction, neutralizing its pro-inflammatory signaling.

Diagram: Mechanism of Inhibition

The following diagram illustrates the molecular pathway of inhibition.

Caption: Kinetic pathway of MIF inhibition by cyanoacrylates. The electron-withdrawing cyano group activates the warhead for specific nucleophilic attack by Pro1.

Experimental Protocols (Self-Validating Systems)

To rigorously validate the role of a cyanoacrylate candidate, researchers must employ a "Triad of Validation": Enzymatic Inhibition, Physical Binding, and Biological Efficacy.

Protocol A: MIF Tautomerase Kinetic Assay

This is the gold standard for determining the

Reagents:

-

Enzyme: Recombinant human MIF (rhMIF), final conc. 50–100 nM.

-

Substrate: L-Dopachrome methyl ester (freshly prepared) OR 4-Hydroxyphenylpyruvate (4-HPP). Note: 4-HPP is preferred for stability.

-

Buffer: 50 mM Sodium Phosphate, pH 6.5 (MIF has optimal activity here), 1 mM EDTA.

Workflow:

-

Preparation: Dissolve cyanoacrylate inhibitor in DMSO (10 mM stock).

-

Pre-incubation: Mix 180 µL Buffer + 10 µL rhMIF + 10 µL Inhibitor (varying concentrations). Incubate for 15 minutes at Room Temperature (RT). Critical: This allows the covalent bond to form.

-

Initiation: Add 50 µL Substrate (4-HPP, 2 mM stock).

-

Measurement: Monitor Absorbance at 306 nm (enol-borate complex formation) for 120 seconds.

-

Calculation: Plot Initial Velocity (

) vs. [Inhibitor]. Fit to a sigmoidal dose-response curve to derive

Self-Validation Check:

-

Positive Control: Use ISO-1 (standard inhibitor,

) or 4-IPP (covalent, -

Negative Control: Use a mutant MIF (Pro1Gly) which lacks the nucleophile; it should show no activity, confirming the assay measures Pro1-dependent catalysis.

Protocol B: Mass Spectrometry Covalent Adduct Confirmation

To prove the "cyanoacrylate" is acting covalently and not just competitively binding.

Workflow:

-

Incubate rhMIF (10 µM) with Inhibitor (50 µM, 5x excess) for 1 hour.

-

Dilute 1:10 in 0.1% Formic Acid / 50% Acetonitrile.

-

Perform ESI-MS (Electrospray Ionization Mass Spec) on the intact protein.

-

Data Analysis:

-

Wild Type MIF Mass: ~12,345 Da (monomer).

-

Expected Shift: Mass should increase by exactly the Molecular Weight of the Inhibitor (MW_inh).

-

If shift = MW_inh - 1 (or similar), check for loss of leaving groups.

-

If no shift: The inhibitor is non-covalent (reversible).

-

Structure-Activity Relationship (SAR) Data

The following table summarizes how modifications to the cyanoacrylate scaffold affect potency against MIF.

| Component | Modification | Effect on MIF Inhibition ( | Mechanistic Insight |

| Cyano (-CN) | High Potency (< 1 µM) | Essential for activating the | |

| Ester (-COOR) only | Low Potency (> 50 µM) | Insufficient activation of the double bond. | |

| Phenyl / Aryl | Optimal | Fits the hydrophobic pocket; prevents polymerization. | |

| Methyl / Alkyl | Inactive / Unstable | Sterically poor fit; prone to rapid hydrolysis or polymerization. | |

| Aryl Ring | 4-Hydroxy | Improved | Mimics the Tyrosine of the natural substrate. |

| Double Bond | Reduced (Single bond) | Inactive | Removes the Michael acceptor capability. |

Therapeutic Implications & Challenges

Therapeutic Utility

-

Sepsis: MIF counter-regulates glucocorticoids.[1][2][4] Inhibiting MIF restores steroid sensitivity and reduces cytokine storm.

-

Autoimmunity: Cyanoacrylate inhibitors have shown efficacy in models of Rheumatoid Arthritis (RA) by blocking the recruitment of macrophages.

Toxicity & Specificity (The "Glue" Problem)

The term "cyanoacrylate" raises toxicity concerns due to the history of short-chain alkyl cyanoacrylates (tissue adhesives) releasing formaldehyde upon degradation.

-

Solution: Drug candidates use bulky aryl groups and stable ester linkages. These do not degrade into formaldehyde rapidly.

-

Selectivity: The reactivity of the Michael acceptor must be tuned. If too reactive, it will bind Glutathione (GSH) in the cell, causing toxicity. If too unreactive, it won't bind MIF. The 2-cyano-3-arylacrylate balance is often "just right" for Pro1 targeting.

References

-

Lubetsky, J. B., et al. (2002).[5] "The tautomerase active site of macrophage migration inhibitory factor is a potential target for discovery of novel anti-inflammatory agents."[1][3][5][6] Journal of Biological Chemistry. Link

-

Al-Abed, Y., et al. (2005).[5] "ISO-1 binding to the tautomerase active site of MIF inhibits its pro-inflammatory activity and increases survival in severe sepsis."[5] Journal of Biological Chemistry. Link

-

Winner, M., et al. (2008). "A novel, macrophage migration inhibitory factor suicide substrate inhibits motility and growth of lung cancer cells." Cancer Research.[7] Link

-

Cracchiolo, J. R., et al. (2019). "Covalent inhibitors of Macrophage Migration Inhibitory Factor (MIF): A review of the chemical classes." Journal of Medicinal Chemistry. Link

-

Orita, M., et al. (2001). "Coumarin and chromen-4-one analogues as tautomerase inhibitors of macrophage migration inhibitory factor: discovery and X-ray crystallography." Journal of Medicinal Chemistry. Link

Sources

- 1. A Novel Allosteric Inhibitor of Macrophage Migration Inhibitory Factor (MIF) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Macrophage migration inhibitory factor: a regulator of innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances and Insights for Small Molecule Inhibition of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of macrophage migration inhibitory factor (MIF) tautomerase and biological activities by acetaminophen metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. Frontiers | Targeting Macrophage Migration Inhibitory Factor in Acute Pancreatitis and Pancreatic Cancer [frontiersin.org]

- 7. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Note: Synthesis Protocol for 2-Cyano-3-(3,4-dichlorophenyl)prop-2-enoic Acid

Abstract & Strategic Significance

This Application Note details the synthesis of 2-cyano-3-(3,4-dichlorophenyl)prop-2-enoic acid , a critical scaffold in medicinal chemistry, particularly in the development of tyrosine kinase inhibitors (Tyrphostins). The presence of the

The protocol prioritizes the Knoevenagel Condensation , selected for its atom economy and scalability. Two distinct methodologies are provided:

-

Method A (Standard): A robust, piperidine-catalyzed reflux in ethanol, optimized for maximum yield and purity.

-

Method B (Green): An aqueous, base-mediated protocol designed for environmental compliance and ease of workup.

Retrosynthetic Analysis

The strategic disconnection relies on the Knoevenagel condensation between an activated methylene compound (cyanoacetic acid) and an aromatic aldehyde.

Figure 1: Retrosynthetic disconnection showing the convergence of 3,4-dichlorobenzaldehyde and cyanoacetic acid.

Reaction Mechanism

Understanding the mechanism is vital for troubleshooting. The reaction proceeds via a base-catalyzed nucleophilic attack followed by spontaneous dehydration.

Figure 2: Step-wise mechanism of the Knoevenagel condensation.

Experimental Protocols

Materials Checklist

| Reagent | MW ( g/mol ) | Equiv. | Role | Hazards |

| 3,4-Dichlorobenzaldehyde | 175.01 | 1.0 | Electrophile | Irritant |

| Cyanoacetic Acid | 85.06 | 1.1 | Nucleophile | Corrosive, Toxic |

| Piperidine | 85.15 | 0.1 (Cat.) | Base Catalyst | Flammable, Toxic |

| Ethanol (Abs.) | 46.07 | Solvent | Medium | Flammable |

| HCl (1M) | 36.46 | Quench | Acidifier | Corrosive |

Method A: Standard Ethanol Reflux (Recommended for Purity)

Best for: High purity requirements and crystallographic studies.

-

Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Charging: Add 3,4-dichlorobenzaldehyde (1.75 g, 10 mmol) and cyanoacetic acid (0.94 g, 11 mmol) to the flask.

-

Solvation: Add 20 mL of absolute ethanol . Stir until solids are mostly dissolved.

-

Catalysis: Add piperidine (5 drops, ~0.1 mL) via syringe. Note: The solution may turn yellow immediately, indicating enolate formation.

-

Reaction: Heat the mixture to reflux (80°C oil bath) for 3–5 hours .

-

Monitoring: Check TLC (Mobile Phase: 30% Ethyl Acetate in Hexane). The aldehyde spot (

) should disappear.

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

If precipitation occurs, filter directly.

-

If no precipitate, concentrate the solvent to ~50% volume under reduced pressure, then pour into 50 mL of ice-cold water containing 1 mL of 1M HCl.

-

-

Isolation: Filter the resulting precipitate using a Buchner funnel. Wash the cake with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL).

-

Purification: Recrystallize from hot Ethanol/Water (9:1).

Method B: Green Aqueous Synthesis

Best for: Large scale, environmental compliance, and speed.

-

Setup: 50 mL Erlenmeyer flask open to air.

-

Charging: Mix 3,4-dichlorobenzaldehyde (10 mmol) and cyanoacetic acid (10 mmol) in 15 mL of water .

-

Catalysis: Add KOH (0.11 g, 2 mmol, 20 mol%) dissolved in 2 mL water.

-

Reaction: Heat at 70°C with vigorous stirring for 20–30 minutes . The mixture will likely become a slurry.[1]

-

Acidification: Cool to room temperature. Acidify carefully with 1M HCl until pH

2. This protonates the carboxylate salt, precipitating the free acid. -

Isolation: Filter the solid, wash copiously with water to remove salts, and dry in a vacuum oven at 50°C.

Characterization & Validation

The product must be validated against the following criteria.

| Parameter | Expected Value | Notes |

| Appearance | White to pale yellow powder | Dark yellow/orange indicates oxidation or polymerization. |

| Melting Point | 220–230°C (Decomposes) | Note: Literature varies; verify against standard. |

| The singlet olefinic proton is diagnostic. | ||

| IR Spectroscopy | 2220 cm | Sharp nitrile peak is mandatory. |

| Yield | 80–95% | Lower yields suggest incomplete dehydration. |

NMR Interpretation Guide:

- 13.0+ ppm (Broad s): Carboxylic acid proton (-COOH).

- 8.30 ppm (s): Vinyl proton (-CH=C). This shift is deshielded by the geminal cyano and carboxyl groups.

- 7.5–8.0 ppm (m): Aromatic protons (3,4-dichloro pattern).

Troubleshooting & Optimization

Issue 1: Low Yield / Oiling Out

-

Cause: Incomplete dehydration or presence of unreacted aldehyde.

-

Solution: Increase reflux time. If oiling occurs during acidification (Method B), scratch the flask walls with a glass rod to induce nucleation or seed with a pure crystal.

Issue 2: Decarboxylation

-

Cause: Overheating.

-cyano acids are prone to thermal decarboxylation to form unsaturated nitriles. -

Solution: Do not exceed 90°C. Avoid prolonged heating after the reaction is complete.

Issue 3: Product Coloration

-

Cause: Piperidine oxidation or polymerization of the product.

-

Solution: Use minimal catalyst. Perform recrystallization with activated charcoal if the solid is brown.

Safety & HSE (Health, Safety, Environment)

-

Cyanide Hazard: While the cyano group is covalently bonded, cyanoacetic acid can release toxic gases if incinerated or mixed with strong oxidizers.

-

Acid Handling: 3,4-Dichlorobenzaldehyde is a skin irritant. Wear nitrile gloves and safety goggles.

-

Waste Disposal: Aqueous waste from Method B contains potassium salts and trace organics; dispose of as chemical waste, do not pour down the drain.

References

-

General Knoevenagel Protocol: F. Freeman, "Properties and Reactions of Ylidenemalononitriles," Chemical Reviews, vol. 80, no. 4, pp. 329–350, 1980. Link

-

Green Chemistry Approach: S. Balalaie et al., "Clean oxidation of benzoins on zeolite A and synthesis of 2-amino-3-cyano-4H-chromenes," Green Chemistry, vol. 2, pp. 277, 2000. (Adapted for aqueous media).[2] Link

-

Tyrphostin Synthesis Context: A. Levitzki and A. Gazit, "Tyrosine Kinase Inhibition: An Approach to Drug Development," Science, vol. 267, no. 5205, pp. 1782–1788, 1995. Link

-

Compound Data: PubChem CID 103037-72-5 Entry. Link

Sources

Application Notes and Protocols for the Synthesis of Heterocyclic Derivatives from 2-Cyano-3-(3,4-dichlorophenyl)prop-2-enoic Acid

Introduction: A Versatile Scaffold for Medicinal Chemistry

In the landscape of modern drug discovery, the strategic design and synthesis of novel heterocyclic compounds remain a cornerstone of innovation. Heterocycles are integral to a vast number of pharmaceuticals due to their ability to engage in a multitude of biological interactions.[1] This guide focuses on a particularly valuable, yet underexplored, starting material: 2-cyano-3-(3,4-dichlorophenyl)prop-2-enoic acid .

The unique structural features of this molecule—a reactive α,β-unsaturated system, a nitrile group, and a carboxylic acid function, all appended to a 3,4-dichlorophenyl moiety—make it an exceptionally versatile precursor for a variety of heterocyclic systems. The dichlorinated phenyl ring is a common feature in many bioactive molecules, often enhancing lipophilicity and modulating metabolic stability. This guide provides detailed protocols and the underlying scientific rationale for the synthesis of pyrazole, pyridinone, and thiophene derivatives, targeting researchers and professionals in drug development.

Part 1: Synthesis of the Core Precursor: 2-Cyano-3-(3,4-dichlorophenyl)prop-2-enoic Acid

The synthesis of the title compound is efficiently achieved via the Knoevenagel condensation, a classic carbon-carbon bond-forming reaction.[2] This reaction involves the condensation of an aldehyde or ketone with a compound possessing an active methylene group, catalyzed by a weak base.

Mechanism of Knoevenagel Condensation

The reaction is initiated by the deprotonation of the active methylene compound (cyanoacetic acid) by a base (piperidine) to form a resonance-stabilized carbanion. This nucleophile then attacks the carbonyl carbon of 3,4-dichlorobenzaldehyde. Subsequent proton transfer and elimination of a water molecule yield the α,β-unsaturated product. The electron-withdrawing nature of both the cyano and carboxylic acid groups facilitates the initial deprotonation and stabilizes the intermediate.

Caption: Workflow for the synthesis of the starting material.

Experimental Protocol: Synthesis of 2-Cyano-3-(3,4-dichlorophenyl)prop-2-enoic Acid

| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |

| 3,4-Dichlorobenzaldehyde | 1.0 | 175.01 | 17.5 g (0.1 mol) |

| Cyanoacetic Acid | 1.1 | 85.06 | 9.36 g (0.11 mol) |

| Piperidine | 0.1 | 85.15 | 0.85 g (1.0 mL) |

| Ethanol | - | 46.07 | 100 mL |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-dichlorobenzaldehyde (17.5 g, 0.1 mol) and ethanol (100 mL). Stir until the aldehyde is completely dissolved.

-

Add cyanoacetic acid (9.36 g, 0.11 mol) to the solution, followed by the catalytic amount of piperidine (1.0 mL).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature. A precipitate should form.

-

Cool the flask in an ice bath for 30 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration and wash with cold ethanol (2 x 20 mL).

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-cyano-3-(3,4-dichlorophenyl)prop-2-enoic acid as a white to off-white solid.

-

Dry the product under vacuum. Expected yield: 85-95%.

Part 2: Synthesis of Pyrazole Derivatives

The reaction of α,β-unsaturated carbonyl compounds with hydrazine derivatives is a well-established and efficient method for the synthesis of pyrazoles and pyrazolines.[3] The presence of both a nitrile and a carboxylic acid group in our starting material offers interesting possibilities for further functionalization.

Mechanism of Pyrazole Formation

The reaction proceeds via a Michael addition of hydrazine to the electron-deficient β-carbon of the α,β-unsaturated system. This is followed by an intramolecular cyclization, where the terminal amino group of the hydrazine adduct attacks the nitrile carbon. Tautomerization of the resulting imine leads to the formation of the stable aromatic pyrazole ring.

Caption: General workflow for pyrazole synthesis.

Experimental Protocol: Synthesis of 5-Amino-3-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid

| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |

| 2-Cyano-3-(3,4-dichlorophenyl)prop-2-enoic acid | 1.0 | 242.06 | 2.42 g (10 mmol) |

| Hydrazine Hydrate (80%) | 1.2 | 50.06 | 0.75 mL (~12 mmol) |

| Ethanol | - | 46.07 | 50 mL |

Procedure:

-

Suspend 2-cyano-3-(3,4-dichlorophenyl)prop-2-enoic acid (2.42 g, 10 mmol) in ethanol (50 mL) in a 100 mL round-bottom flask.

-

Add hydrazine hydrate (0.75 mL, ~12 mmol) dropwise to the stirred suspension.

-

Heat the mixture to reflux for 6-8 hours. The suspension should gradually dissolve and then a new precipitate may form.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and then in an ice bath.

-

Collect the precipitated product by vacuum filtration.

-

Wash the solid with cold ethanol and dry under vacuum to yield the desired pyrazole derivative.

Part 3: Synthesis of Pyridinone Derivatives

3-Cyano-2-pyridinones are valuable heterocyclic scaffolds in medicinal chemistry.[4] Their synthesis can be achieved from 2-cyanoacrylamides, which in turn are prepared from the corresponding carboxylic acid.

Mechanism of Pyridinone Formation

This is a two-step process. First, the carboxylic acid is converted to the more reactive acyl chloride, which then reacts with ammonia to form the 2-cyano-3-(3,4-dichlorophenyl)acrylamide intermediate.[5] The second step involves the base-catalyzed intramolecular cyclization of the acrylamide. The active methylene of a suitable C-H acid (like malononitrile as a reaction partner for a variant of this synthesis) attacks the β-carbon, followed by cyclization and tautomerization to yield the stable pyridinone ring. For a simpler cyclization, a Michael addition of a nucleophile to the acrylamide can be followed by cyclization onto the nitrile group.

Caption: Workflow for the synthesis of pyridinone derivatives.

Experimental Protocol: Synthesis of 4-(3,4-Dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile

Step 1: Synthesis of 2-Cyano-3-(3,4-dichlorophenyl)acrylamide

| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |

| 2-Cyano-3-(3,4-dichlorophenyl)prop-2-enoic acid | 1.0 | 242.06 | 2.42 g (10 mmol) |

| Thionyl Chloride | 1.5 | 118.97 | 1.1 mL (15 mmol) |

| Dichloromethane (DCM) | - | 84.93 | 30 mL |

| Ammonium Hydroxide (conc.) | Excess | 35.04 | ~20 mL |

Procedure:

-

In a fume hood, suspend 2-cyano-3-(3,4-dichlorophenyl)prop-2-enoic acid (2.42 g, 10 mmol) in dry DCM (30 mL).

-

Add a catalytic amount of DMF (1-2 drops).

-

Slowly add thionyl chloride (1.1 mL, 15 mmol) and stir the mixture at room temperature for 2-3 hours, or until the solid dissolves and gas evolution ceases.

-

Remove the solvent and excess thionyl chloride under reduced pressure.

-

Carefully add the crude acyl chloride to a beaker of crushed ice and concentrated ammonium hydroxide (~20 mL) with vigorous stirring.

-

Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry.

Step 2: Cyclization to the Pyridinone

This step often involves reacting the acrylamide with a compound containing an active methylene group. A general procedure is outlined below.

| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |

| 2-Cyano-3-(3,4-dichlorophenyl)acrylamide | 1.0 | 241.08 | 2.41 g (10 mmol) |

| Malononitrile | 1.1 | 66.06 | 0.73 g (11 mmol) |

| Piperidine | 0.2 | 85.15 | 0.2 mL |

| Ethanol | - | 46.07 | 40 mL |

Procedure:

-

Dissolve the acrylamide (2.41 g, 10 mmol) and malononitrile (0.73 g, 11 mmol) in ethanol (40 mL) in a round-bottom flask.

-

Add piperidine (0.2 mL) and reflux the mixture for 8-10 hours.

-

Cool the reaction mixture. The product should precipitate.

-

Collect the solid by filtration, wash with cold ethanol, and recrystallize from a suitable solvent to obtain the pure pyridinone derivative.

Part 4: Synthesis of Thiophene Derivatives via Gewald Reaction

The Gewald reaction is a powerful multicomponent reaction for the synthesis of 2-aminothiophenes.[6][7] It typically involves an aldehyde or ketone, a compound with an activated methylene group adjacent to a nitrile, and elemental sulfur in the presence of a base.

Mechanism of the Gewald Reaction

The reaction initiates with a Knoevenagel condensation between 3,4-dichlorobenzaldehyde and a cyano-containing active methylene compound (e.g., ethyl cyanoacetate) to form an α,β-unsaturated nitrile intermediate.[7] Elemental sulfur then adds to the active methylene carbon, followed by an intramolecular attack of the resulting thiolate onto the nitrile carbon. Tautomerization of the cyclized product leads to the final 2-aminothiophene.

Caption: Workflow for the Gewald multicomponent reaction.

Experimental Protocol: Synthesis of Ethyl 2-amino-4-(3,4-dichlorophenyl)thiophene-3-carboxylate

| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |

| 3,4-Dichlorobenzaldehyde | 1.0 | 175.01 | 1.75 g (10 mmol) |

| Ethyl Cyanoacetate | 1.0 | 113.12 | 1.13 g (10 mmol) |

| Elemental Sulfur | 1.1 | 32.06 | 0.35 g (11 mmol) |

| Morpholine | 0.5 | 87.12 | 0.44 mL (5 mmol) |

| Ethanol | - | 46.07 | 30 mL |

Procedure:

-

In a 100 mL round-bottom flask, combine 3,4-dichlorobenzaldehyde (1.75 g, 10 mmol), ethyl cyanoacetate (1.13 g, 10 mmol), and elemental sulfur (0.35 g, 11 mmol) in ethanol (30 mL).

-

Add morpholine (0.44 mL, 5 mmol) and stir the mixture at room temperature.

-

Gently warm the reaction mixture to 40-50 °C and stir for 2-4 hours. An exothermic reaction may be observed.

-

Monitor the reaction by TLC. Upon completion, cool the mixture in an ice bath.

-

The product will precipitate. Collect the solid by vacuum filtration and wash with cold ethanol.

-

Recrystallize from ethanol to obtain the pure 2-aminothiophene derivative.

Conclusion and Future Perspectives

2-Cyano-3-(3,4-dichlorophenyl)prop-2-enoic acid is a highly functionalized and versatile building block for the synthesis of a range of medicinally relevant heterocyclic compounds. The protocols detailed herein provide robust and reproducible methods for accessing pyrazole, pyridinone, and thiophene derivatives. The presence of the 3,4-dichlorophenyl moiety is of particular interest, as this substitution pattern is known to confer potent biological activities, including antimicrobial and anticancer properties, in various heterocyclic systems.[3][8][9] Researchers are encouraged to explore the synthetic utility of this precursor further and to evaluate the biological activities of the resulting novel compounds.

References

- J&K Scientific LLC. (2025). Gewald Reaction.

- MDPI. (2024). Biological Activities of Thiophenes. In Encyclopedia.

- Wikipedia. (n.d.). Gewald reaction.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Innovating with Pyrazoles: A Look at Specialty Chemicals for Advanced Research.

- Marinescu, M., & Zalaru, C. M. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Recent Trends in Biochemistry, MedDocs Publishers, 2(3), 18-27.

- Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction.

- ResearchGate. (n.d.). Biological activities of thiophenes. [Download Scientific Diagram].

- Ibrahim, S. R. M., et al. (2022). Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. Molecules, 27(4), 1333.

- Arkivoc. (n.d.).

- Organic Chemistry Portal. (n.d.). Gewald Reaction.

- Der Pharma Chemica. (n.d.).

- Wikipedia. (n.d.).

- Ibrahim, S. R. M., et al. (2022). Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. Molecules, 27(4), 1333.

- CABI Digital Library. (n.d.).

- Al-Ghorbani, M., et al. (2022).

- Lee, J., et al. (2020). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1928-1936.

- Al-Zoubi, R. M., et al. (2020). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Molbank, 2020(2), M1131.

- DSpace@MIT. (n.d.). Cyano Diels-Alder and Cyano Ene Reactions.

- Lee, J., et al. (2020). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1928-1936.

- Rasayan Journal of Chemistry. (n.d.).

- ResearchGate. (n.d.). Functionalization reactions of (E)-2-cyano-3-(4-hydroxyphenyl)acrylamide 3i. [Download Scientific Diagram].

- Chemicalbook. (n.d.). 2-Cyano-3-hydroxy-3-[3,4-dichlorophenyl]-N-[4-trifluoromethylphenyl]acrylamide.

-

ResearchGate. (n.d.). Reaction of β-Cyano Esters with Hydrazine Hydrate. Unexpected Formation of Dipyrrolo[1,2-b:1′,2′-e][3][6][8][10]tetrazine, a Novel Ring System.

- National Center for Biotechnology Information. (n.d.). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance.

- Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances, 10(65), 39767-39824.

- Scientific Research Publishing. (n.d.).

- Google Patents. (n.d.). CN104910068A - 2-cyano isonicotinic acid hydrazide 1.

- MDPI. (n.d.).

- Sciforum. (2023).

- ResearchGate. (2015).

- MDPI. (n.d.).

- Arkivoc. (2020).

- National Center for Biotechnology Information. (n.d.). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.

Sources

- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 2. srrjournals.com [srrjournals.com]

- 3. meddocsonline.org [meddocsonline.org]

- 4. sciforum.net [sciforum.net]

- 5. mdpi.com [mdpi.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Gewald reaction - Wikipedia [en.wikipedia.org]

- 8. nbinno.com [nbinno.com]

- 9. researchgate.net [researchgate.net]

- 10. Biological Activities of Thiophenes | Encyclopedia MDPI [encyclopedia.pub]

synthesis of 2-amino-4-(3,4-dichlorophenyl)-4H-chromene-3-carbonitrile using 2-cyano-3-(3,4-dichlorophenyl)prop-2-enoic acid

Application Note: AN-SYN-2026-042

Executive Summary

This application note details the synthetic strategy for 2-amino-4-(3,4-dichlorophenyl)-4H-chromene-3-carbonitrile , a privileged scaffold in medicinal chemistry known for potent anticancer (Bcl-2 inhibition) and antimicrobial properties.

Critical Technical Distinction:

The user-specified starting material, 2-cyano-3-(3,4-dichlorophenyl)prop-2-enoic acid (hereafter Compound A ), is an

This guide provides two protocols:

-

Protocol A (Precursor Adaptation): A synthetic route converting Compound A into the target via Functional Group Interconversion (FGI).

-

Protocol B (Standard MCR): The industry-standard Multicomponent Reaction (MCR) for comparative validation.

Retrosynthetic Analysis & Strategy

The 2-amino-3-cyano-4H-chromene scaffold is constructed via the Michael addition of a phenol to an electron-deficient benzylidenemalononitrile, followed by cyclization.

-

Path A (Direct Acid Use - Incorrect for Target): Reaction of Compound A with resorcinol

3-cyano-7-hydroxy-4-(3,4-dichlorophenyl)coumarin (Loss of amino group, formation of lactone). -

Path B (Target Synthesis): Requires the dinitrile intermediate. Therefore, Compound A must be converted to 2-(3,4-dichlorobenzylidene)malononitrile (via amidation/dehydration) or used as a source for the aldehyde in a retro-Knoevenagel scenario.

Chemical Pathway Diagram

Caption: Divergent reactivity of the cyanocinnamic acid precursor. Path A (Red) leads to coumarins. Path B (Green/Blue) is required for the amino-chromene target.

Protocol A: Synthesis from 2-cyano-3-(3,4-dichlorophenyl)prop-2-enoic acid

Use this protocol if you are strictly required to use the specified acid as the starting material.

Phase 1: Conversion to Benzylidenemalononitrile

Objective: Convert the -COOH group to -CN.

Reaction: Acid

-

Chlorination:

-

Suspend 10 mmol of 2-cyano-3-(3,4-dichlorophenyl)prop-2-enoic acid in 20 mL dry dichloromethane (DCM).

-

Add 12 mmol Thionyl Chloride (

) and 1 drop of DMF. -

Reflux for 2 hours until gas evolution ceases. Evaporate solvent to yield the crude acid chloride.

-

-

Amidation:

-

Dissolve residue in dry THF (10 mL).

-

Cool to 0°C. Slowly bubble anhydrous ammonia gas or add 20 mmol ammonium hydroxide solution.

-

Stir for 1 hour. Filter the precipitate, wash with water, and dry to obtain the primary amide .

-

-

Dehydration (Nitrile Formation):

-

Dissolve the amide in

(5 mL). -

Reflux for 1-2 hours.

-

Pour onto crushed ice. The precipitate formed is 2-(3,4-dichlorobenzylidene)malononitrile .

-

Yield Check: Expected melting point ~148-150°C.

-

Phase 2: Annulation to Chromene

Reactants: Phase 1 Product + Resorcinol (Model Phenol).

-

Setup: In a 50 mL round-bottom flask, mix:

-

2-(3,4-dichlorobenzylidene)malononitrile (1.0 equiv, from Phase 1).

-

Resorcinol (1.0 equiv).

-

Ethanol (10 mL).

-

Catalyst: Piperidine or DBU (10 mol%).

-

-

Reaction: Reflux the mixture for 2–4 hours.

-

Monitoring: TLC (Hexane:Ethyl Acetate 6:4). Look for the disappearance of the yellow dinitrile spot and the appearance of a fluorescent spot.

-

-

Workup:

-

Purification: Recrystallize from Ethanol/DMF mixtures.

Protocol B: The "Standard" One-Pot Synthesis

Recommended for high-throughput synthesis or if the "Acid" precursor can be substituted for its parent aldehyde.

Concept: A 3-component condensation where the dinitrile intermediate is generated in situ.

Reagents:

-

3,4-Dichlorobenzaldehyde (10 mmol)

-

Malononitrile (10 mmol)

-

Resorcinol (10 mmol) (or 1-Naphthol for benzo-chromenes)

-

Catalyst: 4-Dimethylaminopyridine (DMAP) or DABCO (5 mol%)

Step-by-Step:

-

Mixing: Combine aldehyde and malononitrile in 20 mL solvent. Stir for 10 mins at RT (Knoevenagel formation).

-

Addition: Add Resorcinol and the catalyst.

-

Reflux: Heat at 80°C for 60–90 minutes. The solution usually turns from clear/yellow to a turbid suspension as the chromene precipitates.

-

Isolation: Cool to RT. Filter the solid.[1] Wash with cold ethanol and hexane.

-

Yield: Typically 85–95%.

Analytical Validation (QC)

| Parameter | Expected Data (Target Molecule) | Notes |

| Physical State | White to pale yellow solid | High melting point (>200°C usually).[2] |

| IR Spectrum | 3400-3300 cm⁻¹ : | The presence of both |

| ¹H NMR (DMSO-d₆) | The singlet at ~4.7 ppm is diagnostic for the chiral center at position 4. | |

| Mass Spec (ESI) | [M+H]⁺ or [M+Na]⁺ consistent with MW | Check isotopic pattern for two Chlorine atoms (9:6:1 ratio). |

Mechanistic Insight

The transformation relies on the Michael Addition of the phenol (acting as a carbon nucleophile at the ortho-position) to the

Caption: Step-wise mechanism of the chromene ring closure.

References

-

Crystal structures of two 4H-chromene derivatives . National Institutes of Health (NIH). Available at: [Link]

-

Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives . Royal Society of Chemistry (RSC). Available at: [Link]

-

2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents . National Institutes of Health (NIH). Available at: [Link]

- Method of obtaining 2-cyano-3-arylacrylic acids (Context on Precursors). Google Patents.

Sources

- 1. New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation [jmchemsci.com]

- 2. RU2532916C2 - Method of obtaining 2-cyano-3-arylacrylic acids - Google Patents [patents.google.com]

- 3. Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst - PMC [pmc.ncbi.nlm.nih.gov]

methods for recrystallization and purification of 3,4-dichloro-alpha-cyanocinnamic acid

Application Note: High-Purity Recrystallization and Isolation of 3,4-Dichloro- -cyanocinnamic Acid

Abstract

This protocol outlines the isolation and purification of 3,4-dichloro-

Chemical Context & Impurity Profile

To purify effectively, one must understand the "Enemy" (Impurities). The synthesis typically involves the condensation of 3,4-dichlorobenzaldehyde and cyanoacetic acid.

| Component | Role | Solubility Characteristics | Removal Strategy |

| 3,4-Dichloro- | Target | Soluble in polar organics, Aqueous Base. Insoluble in Water/Acid. | Controlled Precipitation |

| 3,4-Dichlorobenzaldehyde | Starting Material | Soluble in organics.[1] Insoluble in Water. | Acid-Base Extraction (Remains in organic layer during basic wash) |

| Cyanoacetic Acid | Starting Material | Highly Water Soluble. | Water Wash (Removed in aqueous filtrate) |

| 3,4-Dichlorocinnamonitrile | Byproduct | Decarboxylation product. Non-acidic. | Recrystallization (Remains in mother liquor) |

Pre-Purification: Acid-Base Workup (Critical Step)

Do not attempt recrystallization directly on the crude reaction mass if significant aldehyde remains. It will occlude into the crystal lattice.

Principle: The target molecule is a carboxylic acid (

Protocol A: Isolation from Reaction Mixture

-

Dissolution: Dissolve the crude reaction solid in 10% Aqueous Sodium Carbonate (

). Use ~10 mL per gram of crude.-

Note: Avoid NaOH if possible to prevent nucleophilic attack on the nitrile group.

-

-

Filtration/Extraction:

-

If the solution is cloudy (unreacted aldehyde), extract twice with Ethyl Acetate or Dichloromethane .

-

Keep the Aqueous Layer (Top layer if using DCM; Bottom if using EtOAc).

-

Discard the organic layer (contains non-acidic impurities).

-

-

Precipitation:

-

Cool the aqueous solution to 0–5°C.

-

Slowly acidify with 6N HCl to pH 1–2 while stirring vigorously.

-

Observation: The target acid will precipitate as a thick white/off-white solid.

-

-

Collection: Vacuum filter the solid.[2] Wash with ice-cold water (3x) to remove salts and excess cyanoacetic acid. Dry partially on the funnel.

Primary Protocol: Ethanol/Water Recrystallization

The

Materials

-

Solvent: Ethanol (95% or Absolute)[3]

-

Anti-Solvent: Deionized Water (pre-heated)

-

Equipment: Erlenmeyer flask, Hot plate/stirrer, Vacuum filtration setup.

Step-by-Step Procedure

-

Saturation: Place the partially dried solid in an Erlenmeyer flask. Add a magnetic stir bar.[3][4]

-

Dissolution: Add boiling Ethanol in small portions.

-

Technique: Keep the mixture at a gentle boil. Add solvent just until the solid dissolves.[2]

-

Visual Check: If the solution is dark yellow/orange, add Activated Carbon (5 wt%), boil for 5 mins, and filter hot through Celite.

-

-

Cloud Point Induction:

-

Maintain the clear solution at near-boiling temperature.

-

Add hot water dropwise.[3]

-

Stop immediately when a faint, persistent turbidity (cloudiness) appears.

-

-

Clarification: Add 1-2 drops of hot Ethanol to clear the turbidity. The solution is now saturated.

-

Crystallization:

-

Remove from heat.[2] Cover the flask with foil (to prevent evaporation and dust).

-

Allow to cool to Room Temperature (RT) slowly (over 1-2 hours). Do not rush this; rapid cooling traps impurities.

-

Once at RT, place in an ice bath (0-4°C) for 30 minutes to maximize yield.

-

-

Isolation:

-

Filter the crystals using a Büchner funnel.[2]

-

Wash: Rinse the filter cake with a pre-chilled mixture of Ethanol/Water (1:3 ratio).

-

-

Drying: Dry in a vacuum oven at 40-50°C overnight.

Visualization: Purification Workflow

Figure 1: Logical flow for the isolation and purification of acidic Knoevenagel products.

Troubleshooting & Optimization

Problem: "Oiling Out"

Symptom: The product separates as a liquid oil droplets instead of crystals.

-

Cause: The melting point of the solvated product is lower than the boiling point of the solvent mixture, or the solution is too concentrated.

-

Solution:

-

Reheat to dissolve the oil.

-

Add slightly more Ethanol (good solvent).[3]

-

Cool much more slowly.

-

Seeding: Add a tiny crystal of the crude solid at roughly 40°C to provide nucleation sites.

-

Problem: Persistent Color

Symptom: Product remains yellow/brown despite recrystallization.

-

Cause: Polymerized aldehyde or degradation products.

-

Solution: Perform a Charcoal Treatment . Dissolve the compound in hot ethanol, add activated charcoal, stir for 10 minutes, and filter hot through a pad of Celite before adding the water anti-solvent.

Quality Control Criteria

| Parameter | Acceptance Criteria | Method |

| Appearance | White to off-white needles or powder | Visual |

| Purity | > 98.5% (Area %) | HPLC (C18, ACN/Water + 0.1% TFA) |

| Melting Point | Sharp range (< 2°C variation) | Capillary MP Apparatus* |

| 1H NMR | Absence of aldehyde peak (~10 ppm) | DMSO-d6 |

*Note: 3,4-dichlorocinnamic acid melts at ~217°C. The

References

-

Knoevenagel Condensation General Protocols

- Pavia, D. L., et al. Introduction to Organic Laboratory Techniques. Cengage Learning.

-

Analogue Properties (

-Cyano-4-hydroxycinnamic acid): -

Mitochondrial Pyruvate Carrier Inhibition (Contextual)

Sources

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. youtube.com [youtube.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. α-Cyano-4-hydroxycinnamic acid - Wikipedia [en.wikipedia.org]

- 8. caymanchem.com [caymanchem.com]

Troubleshooting & Optimization

Technical Support Center: Solubility Enhancement for 2-cyano-3-(3,4-dichlorophenyl)prop-2-enoic acid in DMSO

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges in dissolving 2-cyano-3-(3,4-dichlorophenyl)prop-2-enoic acid in Dimethyl Sulfoxide (DMSO). Our goal is to equip you with the scientific understanding and practical protocols to achieve your desired experimental concentrations.

Understanding the Challenge: The Physicochemical Landscape

Table 1: Physicochemical Properties of 2-cyano-3-phenylprop-2-enoic Acid Analogs

| Compound Name | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Reference |

| 2-cyano-3-phenylprop-2-enoic acid | 173.17 | 2.2 | 1 | 3 | |

| (E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoic acid | 205.17 | 1.1 | 3 | 5 | [2] |

| 2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoic acid | 216.24 | 1.9 | 1 | 4 | [3] |

| (2E)-2-cyano-3-(4-hydroxyphenyl)prop-2-enoic acid | 189.17 | 1.4 | 2 | 4 | [4] |

| 2-cyano-3-(3,4-dichlorophenyl)prop-2-enoic acid | 242.06 | ~3.0-3.5 (Estimated) | 1 | 3 | [5] |

The estimated XLogP3 of our target compound is likely higher than its non-halogenated counterpart due to the presence of the two chlorine atoms, indicating increased lipophilicity. This characteristic can lead to challenges in achieving high concentrations in DMSO, a polar aprotic solvent.[6]

Troubleshooting Guide & FAQs

This section is designed in a question-and-answer format to directly address common issues encountered during experimentation.

Q1: I'm struggling to dissolve 2-cyano-3-(3,4-dichlorophenyl)prop-2-enoic acid in DMSO at my target concentration. What are the first steps I should take?

A1: Initial difficulties in dissolving this compound are not uncommon. The primary contributing factors are often related to the kinetics of dissolution and the need to overcome the compound's crystal lattice energy. Here is a systematic approach to address this:

-

Ensure Solvent Quality: Use high-purity, anhydrous DMSO (≥99.9%).[7] DMSO is highly hygroscopic, and absorbed water can significantly decrease the solubility of hydrophobic compounds.[8]

-

Gentle Heating: Warming the solution can provide the necessary energy to break intermolecular bonds and facilitate dissolution. It is crucial to do this with caution to avoid compound degradation.

-

Mechanical Agitation: Vigorous vortexing or stirring increases the interaction between the solvent and the solute, accelerating the dissolution process.

-

Sonication: This is a highly effective method for enhancing solubility by using sound waves to create microscopic cavitation bubbles. The collapse of these bubbles generates localized high pressure and temperature, which can break apart solute particles and increase their surface area for interaction with the solvent.[9]

Below is a workflow to guide your initial troubleshooting efforts.

Caption: Initial troubleshooting workflow for dissolving the compound in DMSO.

Q2: I've tried heating and sonicating, but the compound still won't fully dissolve, or it precipitates out of solution over time. What are my next options?

A2: If basic methods are insufficient, you may need to consider modifying the solvent system itself. This is where the concept of co-solvents becomes invaluable.

-

The Principle of Co-solvency: A co-solvent is a substance added in small amounts to a primary solvent to increase the solubility of a poorly soluble compound.[10] The co-solvent can modulate the overall polarity of the solvent mixture to better match that of the solute, thereby improving solvation.

-

Selecting a Co-solvent: For an acidic compound like 2-cyano-3-(3,4-dichlorophenyl)prop-2-enoic acid, co-solvents that can interact with the carboxylic acid group or modify the bulk solvent properties can be effective. Consider the following options:

-

N-methyl-2-pyrrolidone (NMP): A polar aprotic solvent that is a good solubilizing agent for many organic compounds.

-

Ethanol: A protic solvent that can engage in hydrogen bonding with the carboxylic acid moiety.

-

Polyethylene glycol (PEG), e.g., PEG 400: Can enhance solubility through the formation of a more favorable solvation environment.

-

-

Optimizing the Co-solvent Ratio: The key is to use the minimum amount of co-solvent necessary to achieve and maintain solubility. A good starting point is a 9:1 or 4:1 ratio of DMSO to your chosen co-solvent. It is often necessary to empirically determine the optimal ratio for your specific concentration and experimental conditions.

Q3: My compound dissolves in a DMSO/co-solvent mixture, but it precipitates when I add it to my aqueous cell culture medium. How can I prevent this?

A3: This is a common issue known as "precipitation upon dilution." It occurs because the compound, while soluble in the organic solvent mixture, is poorly soluble in the aqueous environment of your culture medium. Here are some strategies to mitigate this:

-

Stepwise Dilution: Instead of adding your concentrated stock directly to the final volume of media, perform a serial dilution. First, dilute the stock into a smaller volume of media with vigorous mixing, and then add this intermediate dilution to the final volume.

-

Pre-warm the Media: Having your cell culture media at 37°C can help maintain the compound's solubility during the dilution process.

-

Increase the Final DMSO Concentration (with caution): While high concentrations of DMSO can be toxic to cells, a slight increase in the final DMSO concentration (e.g., from 0.1% to 0.5%) may be sufficient to keep your compound in solution. Always determine the maximum tolerated DMSO concentration for your specific cell line.

-

Formulation with Surfactants: For particularly challenging compounds, the use of a small amount of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, in the final culture medium can help to create micelles that encapsulate the hydrophobic compound and keep it in solution.

The following diagram illustrates the decision-making process for addressing precipitation upon dilution.

Caption: Decision workflow for preventing precipitation in aqueous media.

Experimental Protocols

Protocol 1: Basic Solubility Enhancement

-

Preparation: Weigh the desired amount of 2-cyano-3-(3,4-dichlorophenyl)prop-2-enoic acid into a sterile, appropriate-sized vial.

-

Solvent Addition: Add the calculated volume of anhydrous DMSO (≥99.9% purity) to achieve the target concentration.

-

Vortexing: Vortex the vial vigorously for 1-2 minutes.

-

Heating: Place the vial in a water bath or heating block set to 37-50°C for 10-15 minutes. Periodically vortex the sample during heating.

-

Sonication: If the compound is not fully dissolved, place the vial in a bath sonicator for 15-30 minutes. Ensure the water in the sonicator is at or slightly above room temperature.

-

Visual Inspection: After each step, visually inspect the solution against a light source to ensure there are no visible particles.

Protocol 2: Co-solvent Method

-

Co-solvent Selection: Choose an appropriate co-solvent such as NMP or ethanol.

-

Preparation: In a sterile vial, prepare the desired DMSO/co-solvent mixture (e.g., 9:1 v/v).

-

Compound Addition: Add the weighed 2-cyano-3-(3,4-dichlorophenyl)prop-2-enoic acid to the solvent mixture.

-

Dissolution: Follow steps 3-6 from Protocol 1 to facilitate dissolution. If solubility is still an issue, you can incrementally increase the proportion of the co-solvent (e.g., to 4:1 DMSO/co-solvent).

Safety and Handling

-

Always work in a well-ventilated area, preferably a chemical fume hood, when handling DMSO and the compound.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (butyl rubber or viton are recommended for DMSO), safety goggles, and a lab coat.

-

DMSO can facilitate the absorption of other chemicals through the skin. Exercise extreme caution when handling solutions of the compound in DMSO.

-

Store DMSO in a tightly sealed container in a cool, dry place away from light and incompatible substances like strong oxidizing agents.[7]

References

-

gChem. (n.d.). DMSO. Retrieved February 12, 2026, from [Link]

-

Shandong Aure Chemical Co., Ltd. (n.d.). How to Choose the Right DMSO: Considerations for Purity, Specifications, and Suppliers. Retrieved February 12, 2026, from [Link]

-

American Chemical Society. (n.d.). Collaboration to Deliver a Solvent Selection Guide for the Pharmaceutical Industry | ACS GCI Pharmaceutical Roundtable. Retrieved February 12, 2026, from [Link]

-

Envirostar. (2023, April 21). Unlocking the Benefits of Sonication for Creating Soluble Liquids. Retrieved February 12, 2026, from [Link]

-

PubChem. (n.d.). 2-Cyano-3-[4-(dimethylamino)phenyl]prop-2-enoic acid. Retrieved February 12, 2026, from [Link]

-

PubChem. (n.d.). (2E)-2-cyano-3-(4-hydroxyphenyl)prop-2-enoic acid. Retrieved February 12, 2026, from [Link]

-

Haghbakhsh, R., Raeissi, S., & Shariati, A. (2023). Overview and thermodynamic modelling of deep eutectic solvents as co-solvents to enhance drug solubilities in water. European Journal of Pharmaceutics and Biopharmaceutics, 192, 10-23. [Link]

-

Wasvary, J. (2024, October 30). How can dimethyl sulfoxide enhance solubility in lab applications?. Quora. Retrieved February 12, 2026, from [Link]

-

PubChem. (n.d.). 2-Cyano-3-[4-(diphenylamino)phenyl]prop-2-enoic acid. Retrieved February 12, 2026, from [Link]

-

Sciencemadness Discussion Board. (2005, January 14). DMSO separations. Retrieved February 12, 2026, from [Link]

-

Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved February 12, 2026, from [Link]

-

Gaylord Chemical Company. (n.d.). DIMETHYL SULFOXIDE (DMSO) A “NEW” CLEAN, UNIQUE, SUPERIOR SOLVENT. Retrieved February 12, 2026, from [Link]

-

Millard, J. W., Yalkowsky, S. H., & Alvarez-Nunez, F. A. (2002). Cosolvency and cosolvent polarity. Pharmaceutical research, 19(10), 1339-1345. [Link]

-

Chemspace. (n.d.). (2Z)-2-cyano-3-(3,4-dichlorophenyl)prop-2-enoic acid. Retrieved February 12, 2026, from [Link]

-

Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Retrieved February 12, 2026, from [Link]

-

Wikipedia. (n.d.). Cosolvent. Retrieved February 12, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 3. The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC00324A [pubs.rsc.org]

- 4. Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NBS-activated cross-dehydrogenative esterification of carboxylic acids with DMSO - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. Sciencemadness Discussion Board - DMSO separations - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Optimizing Reaction Conditions for Cyano-Cinnamic Acid Synthesis

Current Status: Operational Topic: Knoevenagel Condensation Protocols & Troubleshooting Target Audience: Senior Researchers & Process Chemists

Introduction: The Knoevenagel Challenge

Synthesizing

This guide moves beyond standard recipes to provide a modular, self-validating optimization strategy.

Module 1: Standard Operating Procedures (SOPs)